molecular formula C6H12O2 B1596095 6-Hydroxyhexan-2-one CAS No. 21856-89-3

6-Hydroxyhexan-2-one

Cat. No. B1596095
CAS RN: 21856-89-3
M. Wt: 116.16 g/mol
InChI Key: UALYCKSVHDYQRP-UHFFFAOYSA-N
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Description

6-Hydroxyhexan-2-one is a chemical compound with the molecular formula C6H12O2 . It has an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da .


Synthesis Analysis

The synthesis of 6-Hydroxyhexan-2-one can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular structure of 6-Hydroxyhexan-2-one consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 116.08400 .


Chemical Reactions Analysis

The chemical reactions involving 6-Hydroxyhexan-2-one can be complex. Protonation can take place either on the ketone or the alcohol . The site of preferred protonation may not be the one that leads to reactivity . Since proton transfer between heteroatoms is very fast, you are operating under Curtin-Hammett kinetics, so the more reactive intermediate (regardless of its concentration) will be the one that reacts .


Physical And Chemical Properties Analysis

6-Hydroxyhexan-2-one has a density of 0.95g/cm3 . It has a boiling point of 227.9ºC at 760mmHg . The molecular weight of the compound is 116.15800 . The exact mass is 116.08400 . It has a LogP value of 0.73800 and a vapour pressure of 0.0147mmHg at 25°C .

Scientific Research Applications

Chemical Synthesis and Modification

6-Hydroxyhexan-2-one plays a role in various chemical syntheses and modifications. For instance, 6-aminohexanoic acid, a similar compound, serves as a structural element in the synthesis of modified peptides and in the polyamide synthetic fibers industry. It is also used as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Atmospheric Chemistry

Research has shown that compounds similar to 6-Hydroxyhexan-2-one, such as 2-hexoxy and 3-hexoxy radicals, play a significant role in atmospheric chemistry. These radicals undergo processes like isomerization, which are important in understanding atmospheric reactions and compositions (Eberhard, Muller, Stocker, & Kerr, 1995).

Medicinal Applications

In the medicinal context, compounds structurally related to 6-Hydroxyhexan-2-one, such as 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid, are noteworthy. Bisphosphonates, derived from these compounds, have various medicinal and non-medicinal applications, highlighting the potential relevance of 6-Hydroxyhexan-2-one in this field (Turhanen, 2022).

Biochemical Research

6-Hydroxyhexan-2-one and its derivatives have been studied for their role in biochemical processes. For instance, alpha-Hydroxyaldehydes, which include similar compounds, are products of lipid peroxidation and are derived from hydroperoxides of various fatty acids. These compounds are significant in understanding oxidative stress and its biological implications (Loidl-Stahlhofen & Spitelier, 1994).

Environmental and Ecological Studies

Compounds structurally similar to 6-Hydroxyhexan-2-one are used in environmental and ecological studies. For example, the identification of pheromone components in certain beetle species, involving compounds like 3-hydroxyhexan-2-one, is essential for understanding insect behavior and developing pest control methods (Zou et al., 2015).

Safety And Hazards

6-Hydroxyhexan-2-one should be handled with care. Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

6-hydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(8)4-2-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALYCKSVHDYQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176260
Record name 6-Hydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyhexan-2-one

CAS RN

21856-89-3
Record name 6-Hydroxy-2-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21856-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyhexan-2-one
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Record name 6-Hydroxyhexan-2-one
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Record name 6-hydroxyhexan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
EGE Hawkins - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… about a much slower decomposition of methylcychpentyl hydroperoxide : the products again include methyl butyl ketone, but the main alcoholic constituent is 6-hydroxyhexan-2-one. …
Number of citations: 8 pubs.rsc.org
RL Garnick, PW Le Quesne - Journal of the American Chemical …, 1978 - ACS Publications
… Distillation of this oil at 65 C and 0.7 mmHg produced pure 6-hydroxyhexan-2-one as a … ) dissolvedin anhydrous methylene chloride was added 6hydroxyhexan-2-one (116 mg, 1 …
Number of citations: 106 pubs.acs.org
X Sun, Y Wang, H Li, J Zhou, J Han, C Wei - Lwt, 2021 - Elsevier
… The ketones detected in the unheated FSO were 6-hydroxyhexan-2-one (0.77%), 3,5-octadien-2-one (0.78%) and 3-hexen-2-one (0.03%). Among these ketones, 3,5-octadien-2-one …
Number of citations: 20 www.sciencedirect.com
A Grajkowski, BM Cawrse, M Takahashi… - Tetrahedron Letters, 2022 - Elsevier
… The final coupling cycle consists of phosphitylating 7 with the ketoalkylated phosphoramidite 8, which has been prepared from the reaction of 6-hydroxyhexan-2-one [9] with commercial …
Number of citations: 2 www.sciencedirect.com
EJ Gasson, EGE Hawkins, AF Millidge… - Journal of the Chemical …, 1950 - pubs.rsc.org
… n-butyl ketone (IX), gain a hydroxyl radical to form 6-hydroxyhexan-2-one (XII), or be further oxidised to … (5.6 g.), yielded 6-hydroxyhexan-2one, a lactone, and a little succinic acid (p-…
Number of citations: 10 pubs.rsc.org
SJ Angyal, GS Bethell, DE Cowley… - Australian Journal of …, 1976 - CSIRO Publishing
… 6-Hydroxyhexan-2-one, which can be regarded as a tetradeoxyhexulose, is completely in the acyclic form in aqueous solution, though in organic solvents about half of it is found as the '…
Number of citations: 59 www.publish.csiro.au
Y Sasano, A Yamaichi, R Sasaki… - Chemical and …, 2021 - jstage.jst.go.jp
… The residue was purified by column chromatography (Et2O) to afford 6-hydroxyhexan-2-one (S2) (1.42 g, 12.2 mmol, 82%) as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ: 3.64 (td, J= …
Number of citations: 3 www.jstage.jst.go.jp
K James, SJ Angyal - Australian Journal of Chemistry, 1972 - CSIRO Publishing
… shown that in the nmr spectrum of 6-hydroxyhexan-2-one (which could be regarded as a tetradeoxyhexulose) the methyl signal of the keto form appears in various solvents at 6 1.77-…
Number of citations: 29 www.publish.csiro.au
BM Cawrse, M Takahashi, A Grajkowski… - Current …, 2023 - Wiley Online Library
… 6-Hydroxyhexan-2-one is commercially available or can be prepared as reported (Ghosh & Nicponski, 2011). Phosphitylation of the hydroxylated ketone with 2-cyanoethyl-N,N-…
R Li, X Yin, S Zhang, J Yang, M Zhao - Journal of analytical and applied …, 2021 - Elsevier
Amadori compounds, produced during Maillard reaction, are considered as precursors of flavor compounds. On the basis of Amadori compounds, herein two Amadori analogues, di-O-…
Number of citations: 12 www.sciencedirect.com

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